molecular formula C14H15ClN2O3S2 B12182040 4-[5-Chloro-4-(toluene-4-sulfonyl)-thiazol-2-yl]-morpholine CAS No. 147622-10-4

4-[5-Chloro-4-(toluene-4-sulfonyl)-thiazol-2-yl]-morpholine

Cat. No.: B12182040
CAS No.: 147622-10-4
M. Wt: 358.9 g/mol
InChI Key: BEDZKAANRWWTCG-UHFFFAOYSA-N
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Description

4-[5-Chloro-4-(toluene-4-sulfonyl)-thiazol-2-yl]-morpholine is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 5, a toluene-4-sulfonyl group at position 4, and a morpholine ring at position 2. This structure combines electron-withdrawing (chloro, sulfonyl) and electron-donating (morpholine) groups, which influence its physicochemical and biological properties.

Properties

CAS No.

147622-10-4

Molecular Formula

C14H15ClN2O3S2

Molecular Weight

358.9 g/mol

IUPAC Name

4-[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]morpholine

InChI

InChI=1S/C14H15ClN2O3S2/c1-10-2-4-11(5-3-10)22(18,19)13-12(15)21-14(16-13)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3

InChI Key

BEDZKAANRWWTCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N3CCOCC3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[5-chloro-4-[(4-methylphenyl)sulfonyl]-2-thiazolyl]- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the sulfonyl group and the chlorine atom. The final step involves the attachment of the morpholine ring to the thiazole ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the reaction progress and verifying the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[5-chloro-4-[(4-methylphenyl)sulfonyl]-2-thiazolyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: The chlorine atom and sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound’s chemical properties are dictated by its molecular structure:

  • Molecular Formula : C14H15ClN2O3S2
  • Molecular Weight : 358.9 g/mol
  • CAS Number : 147622-10-4
  • IUPAC Name : 4-[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]morpholine

Chemistry

In the field of chemistry, 4-[5-Chloro-4-(toluene-4-sulfonyl)-thiazol-2-yl]-morpholine serves as a building block for synthesizing more complex molecules. Researchers utilize it to study reaction mechanisms and develop new synthetic methodologies. Its sulfonyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Biology

The compound acts as a biological probe , particularly in studies involving sulfur-containing compounds. It aids in the investigation of biological pathways and interactions, contributing to the understanding of various biochemical processes. Its ability to form covalent bonds with nucleophilic sites on proteins indicates its potential role in modulating enzyme activity.

Medicine

In medicinal chemistry, the unique structure of this compound positions it as a potential drug candidate . Its interactions at the molecular level suggest efficacy in targeting specific enzymes or receptors, which is critical for drug development. Preliminary studies have indicated its potential in treating diseases related to enzyme dysfunctions.

Industry

The industrial applications of 4-[5-Chloro-4-(toluene-4-sulfonyl)-thiazol-2-yl]-morpholine include its use in the production of specialty chemicals and agrochemicals . Its properties can be exploited to create materials with tailored functionalities, making it useful in various manufacturing processes.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antitumor Activity : Research has indicated that derivatives of this compound exhibit antitumor properties. In vitro assays demonstrated that they inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzymatic Inhibition : Studies have shown that 4-[5-Chloro-4-(toluene-4-sulfonyl)-thiazol-2-yl]-morpholine can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states conducive to therapeutic effects against certain diseases.
  • Synthesis of Derivatives : The compound has been utilized as a precursor for synthesizing novel derivatives with enhanced biological activities. These derivatives are being evaluated for their potential use as pharmaceuticals targeting different disease mechanisms.

Mechanism of Action

The mechanism of action of Morpholine, 4-[5-chloro-4-[(4-methylphenyl)sulfonyl]-2-thiazolyl]- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The chlorine atom and thiazole ring may also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analogues with Thiazole-Morpholine Scaffolds

A. 4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine (Compound 1, )
  • Structure : Features a benzothiazole core with bromine (position 4), chlorine (position 6), and morpholine (position 2).
  • Synthesis : Achieved via a one-step condensation-cyclization reaction with an overall yield of 55% .
  • Activity : Demonstrated 52.1% inhibition of PI3Kβ kinase at 1 μM, significantly higher than analogs lacking the morpholine group (e.g., compound 3: 11.7%) .
  • Key Difference : The benzothiazole core and bromine substituent contrast with the simple thiazole and toluene-sulfonyl group in the target compound, likely altering steric and electronic interactions in biological systems.
VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine)
  • Structure : Phenyl group at thiazole position 4 and morpholine at position 2.
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
  • Structure : Contains a dibromoimidazole group at thiazole position 3.
  • Synthesis Note: Structural misassignment (4,5-dibromo vs. 2,4-dibromo) led to discrepancies in NMR spectra, emphasizing the critical role of substituent positioning .

Analogs with Sulfonyl and Morpholine Groups

N-[5-(4-R-benzyl)thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides (6a,b)
  • Structure : Morpholine-linked thiazoles with thioxoacetamide and benzyl substituents.
  • Synthesis : Derived from chloroacetamides (5a,b) via reaction with sulfur and morpholine .
  • Key Difference : The thioxoacetamide moiety introduces sulfur-based reactivity, which may confer distinct metabolic stability compared to the sulfonyl group in the target compound.
{4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}acetic acid derivatives (5e, 5f)
  • Structure : Complex sulfonyl-containing benzimidazoles with methoxy and methylpyridinyl groups.
  • Key Difference : The extended aromatic system and sulfinyl groups may enhance solubility but reduce membrane permeability relative to the simpler thiazole-sulfonyl scaffold .

Critical Insights from Structural Comparisons

The toluene-sulfonyl group in the target compound may confer greater lipophilicity than bromine or phenyl substituents, influencing pharmacokinetics . Morpholine at position 2 consistently improves activity across analogs, likely due to its hydrogen-bonding capacity and conformational flexibility .

Synthetic Challenges :

  • Positional isomerism (e.g., bromine in VPC-14449) can drastically alter spectral and biological profiles, necessitating rigorous analytical validation .
  • One-pot cyclization-condensation methods (as in ) offer efficiency advantages but may limit regioselectivity in polysubstituted systems .

Biological Performance :

  • The benzothiazole derivative (Compound 1, ) outperforms simpler thiazoles in kinase inhibition, suggesting that extended aromatic systems enhance binding. However, the target compound’s sulfonyl group may compensate by providing steric bulk and electronic effects .

Biological Activity

The compound 4-[5-Chloro-4-(toluene-4-sulfonyl)-thiazol-2-yl]-morpholine is a complex organic molecule that features a morpholine ring substituted with a thiazole moiety, which includes a chlorine atom and a sulfonyl group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound is characterized by the following properties:

PropertyValue
CAS Number 147622-10-4
Molecular Formula C14H15ClN2O3S2
Molecular Weight 358.9 g/mol
IUPAC Name 4-[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]morpholine
InChI Key BEDZKAANRWWTCG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modulating enzyme activity. Additionally, the chlorine atom and thiazole ring may participate in non-covalent interactions such as hydrogen bonding and π-π stacking, enhancing the overall biological effects of the compound.

Biological Activities

Research has demonstrated several notable biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-[5-Chloro-4-(toluene-4-sulfonyl)-thiazol-2-yl]-morpholine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Inhibition of Acetylcholinesterase (AChE) : The thiazole moiety is often linked to enhanced AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . Compounds containing thiazole rings have been shown to exhibit promising AChE inhibition, suggesting potential therapeutic applications.
  • Antifungal Properties : Similar thiazole derivatives have been reported to possess antifungal activity, demonstrating minimum inhibitory concentrations (MIC) in the range of 0.06–1.88 mg/mL . This suggests that the compound may also be effective against fungal pathogens.

Case Studies

Several studies have investigated the biological activities of compounds related to 4-[5-Chloro-4-(toluene-4-sulfonyl)-thiazol-2-yl]-morpholine:

Study 1: Antimicrobial Evaluation

A study focused on synthesizing various thiazole derivatives, including those with sulfonyl groups, reported significant antibacterial activity against E. coli and S. aureus. The synthesized compounds were evaluated for their MIC values, indicating their potential as antimicrobial agents .

Study 2: AChE Inhibition

Research involving molecular docking studies highlighted that derivatives with thiazole rings demonstrated strong binding affinities to the active site of AChE. One derivative showed an IC50 value of 2.7 µM, suggesting effective inhibition that could be beneficial in treating Alzheimer's disease .

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